2-(4-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(4-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and study of related chemical compounds, such as those involving methoxyphenoxy, tetrahydropyran, and acetamide groups, have been a focus of research in the field of organic chemistry. For example, the synthesis of various derivatives of tetrahydropyran and their chemical properties, including reactivity and potential as intermediates for further chemical transformations, have been explored (Ram & Goel, 1996; Repta & Hack, 1973). These studies provide a foundational understanding of the chemical behavior of similar compounds, which can be applied to the compound .
Pharmacological Applications
Research into related chemical structures has also explored potential pharmacological applications, such as the investigation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These studies highlight the importance of structural features in determining the biological activity of chemical compounds and suggest potential areas of application for the compound in medicinal chemistry and drug development.
Analytical and Synthetic Methodologies
The development and optimization of synthetic methodologies for compounds containing similar structural motifs, such as tetrahydropyran derivatives, are crucial for advancing research in organic synthesis and medicinal chemistry. Techniques such as organocatalytic tetrahydropyranylation of hydroxy functionalities have been reported, showcasing the efficiency and applicability of such methods in synthesizing complex molecules with very low catalyst loading (Kotke & Schreiner, 2007). These methodologies are essential for the synthesis and study of complex molecules, including the compound of interest.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-22-15-4-6-16(7-5-15)24-13-18(21)20-14-19(8-10-23-11-9-19)17-3-2-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJZELIDSFXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.